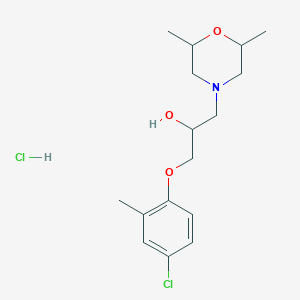![molecular formula C18H26N2OS B5209038 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic stress response. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide activates AMPK by binding to the allosteric site of the AMPK α subunit. This leads to conformational changes that enhance the activity of AMPK. AMPK activation by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, and the activation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The activation of AMPK by N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several biochemical and physiological effects. In skeletal muscle cells, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide protects against oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy delivery and manipulation in cell culture and animal models. It also has a high potency and selectivity for AMPK activation, which minimizes off-target effects. However, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One direction is the development of more stable and soluble analogs of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide for improved bioavailability and efficacy in vivo. Another direction is the investigation of the potential therapeutic applications of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide in other diseases such as cardiovascular and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide on cellular metabolism and stress response can provide insights into novel targets for drug development.
Métodos De Síntesis
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to give 2,2-dimethylpropanoyl chloride. The resulting compound is then reacted with 4-amino-1,3-thiazole-2-thiol to yield N-(4-amino-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Finally, this compound is reacted with 1-adamantylamine to give N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)15(21)20-16-19-14(10-22-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHEFHVXOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3r,5r,7r)-adamantan-1-yl)thiazol-2-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)


![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)


![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)